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This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals on the physicochemical properties, synthesis, analysis, and
handling of 1-Chloro-3-phenylacetone. This versatile a-chloroketone is a valuable
intermediate in organic synthesis, offering a reactive handle for the construction of more
complex molecular architectures.

Core Molecular and Physical Characteristics

1-Chloro-3-phenylacetone, systematically named 1-chloro-3-phenylpropan-2-one, is a
bifunctional organic compound featuring a ketone and an alkyl chloride.[1] This structure
imparts a unique reactivity profile, making it a subject of interest in various synthetic
applications. At standard temperature and pressure, it exists as needle-like crystals or a light
yellow to brown solid, given its melting point is well above room temperature.[2][3] The
description as a liquid likely refers to the compound in its molten state or when dissolved in a
solvent.[2]

Table 1: Physicochemical Properties of 1-Chloro-3-
phenylacetone
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Property Value Source(s)
IUPAC Name 1-chloro-3-phenylpropan-2-one  [1]
1-Chloro-3-phenylacetone,
Synonyms [1]
Benzyl chloromethyl ketone
CAS Number 937-38-2 [1][2]114]
Molecular Formula CoHsCIO [11[2][4]
Molecular Weight 168.62 g/mol [1][2]

Needle crystals, Light yellow to

Appearance _ [21[3]
brown solid

Melting Point 72-73 °C [21[31[41[5]

. . 244.7 °C @ 760 mmHg; 133-

Boiling Point [2][41[5]
135 °C @ 19 Torr

Density ~1.15 g/cm?3 [21[41[5]

Flash Point 119.6 °C [41[5]

Refractive Index 1.527 [4]

Solubility

Insoluble in water; Soluble in
organic solvents (e.g., ethanol,
ether).

[6]7]

Synthesis and Mechanistic Insights

The synthesis of 1-Chloro-3-phenylacetone can be approached through several routes. The

choice of method often depends on the scale, available starting materials, and desired purity.

Synthesis from Phenylacetic Acid Derivatives

A highly practical and scalable one-step method involves the reaction of a phenylacetic acid

derivative with a chloromethyl carbonyl electrophile.[8] The key to this process is the formation

of an intermediate magnesium enolate dianion, which exhibits high selectivity for the carbonyl
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carbon. A significant advantage of this protocol is the spontaneous decarboxylation that occurs
during the aqueous workup, simplifying the purification process.[8]

Dianion Formation: To a solution of phenylacetic acid in an appropriate anhydrous solvent
(e.g., THF), slowly add 2.0-2.2 equivalents of a strong base like lithium diisopropylamide
(LDA) or a Grignard reagent at low temperature (-78 °C to 0 °C) to form the dianion.

» Electrophilic Addition: Slowly add 1.0 equivalent of a suitable chloromethyl carbonyl
electrophile, such as a Weinreb amide (e.g., N-methoxy-N-methyl-2-chloroacetamide), to the
dianion solution while maintaining the low temperature. The Weinreb amide is preferred as it
minimizes side reactions.[8]

e Reaction Quench & Decarboxylation: Allow the reaction to proceed to completion (monitored
by TLC or LC-MS). Quench the reaction by slowly adding it to a cold aqueous acid solution
(e.g., 1M HCI). This step protonates the intermediates and facilitates the spontaneous
decarboxylation.

o Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl
acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure. The crude product can be purified by column
chromatography or recrystallization.

The causality behind using a dianion is its enhanced nucleophilicity, while the use of a Weinreb
amide prevents over-addition, a common issue with more reactive electrophiles like acid
chlorides, thus ensuring a self-validating and high-yield protocol.

Classical Synthesis Routes

Other reported methods include the reaction of hydrogen chloride with a corresponding
diazonium ketone solution.[2][3] While effective, this method involves the generation of
diazomethane or related precursors, which requires specialized handling procedures due to
their toxicity and explosive nature.

The parent compound, phenylacetone, is often synthesized via a Friedel-Crafts acylation of
benzene with chloroacetone, catalyzed by aluminum chloride.[9][10] This highlights the
fundamental reactivity of the building blocks involved.
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Synthesis Workflow
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Caption: General workflow for the one-pot synthesis of 1-Chloro-3-phenylacetone.

Analytical Characterization

A robust analytical workflow is crucial for confirming the identity and purity of synthesized 1-

Chloro-3-phenylacetone. This typically involves a combination of spectroscopic methods and

chromatography.
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Table 2: Spectroscopic Data for 1-Chloro-3-

phenylacetone

Technique

Expected Features

1H NMR

- Singlet for the chloromethyl protons (-CHzCl)
~4.2-4.4 ppm.- Singlet for the benzylic protons (-
CHz2Ph) ~3.8-4.0 ppm.- Multiplet for the aromatic
protons (CeHs-) ~7.2-7.4 ppm.

13C NMR

- Signal for the carbonyl carbon (C=0) ~200-205
ppm.- Signal for the chloromethyl carbon (-
CH2Cl) ~48-50 ppm.- Signal for the benzylic
carbon (-CHz2Ph) ~52-54 ppm.- Aromatic carbon
signals between ~127-134 ppm.

IR Spectroscopy

- Strong, sharp absorption band for the ketone
carbonyl (C=0) stretch ~1720-1740 cm~1.- C-Cl
stretch absorption ~650-800 cm~1.- Aromatic C-
H and C=C stretching bands.

Mass Spectrometry

- Molecular ion peak (M+) at m/z 168 and an
isotopic peak (M+2) at m/z 170 with an
approximate 3:1 ratio, characteristic of a
monochlorinated compound.- Common
fragmentation pathways include loss of Cl,

CHzCl, and the benzyl radical.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-Chloro-3-phenylacetone is dominated by its two functional groups: the

electrophilic ketone carbonyl and the carbon atom bearing the chlorine, which is susceptible to

nucleophilic substitution. This dual reactivity makes it a powerful building block.

It is a versatile intermediate for synthesizing a range of compounds, including chiral epoxides,

y-diketones, and various heterocyclic systems like imidazoles.[4][8] The reaction with a

nucleophile can be directed to either the carbonyl carbon or the a-chloro position, depending

on the nature of the nucleophile and the reaction conditions. For instance, strong, non-basic
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nucleophiles will favor Sn2 displacement of the chloride, while others might first interact with the
carbonyl.
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Caption: Key reactivity pathways of 1-Chloro-3-phenylacetone.

Safety, Handling, and Storage

As a Senior Application Scientist, | must emphasize that proper handling of 1-Chloro-3-
phenylacetone is paramount for laboratory safety. The compound is classified with significant
hazards.

o GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage),
H335 (May cause respiratory irritation).[1]

Protocol: Safe Handling and Storage

e Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood
to avoid inhalation of dust or vapors.[5]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,
chemical-resistant gloves (inspect before use), and tightly fitting safety goggles. A face shield
is recommended when handling larger quantities.[5]

« Handling: Avoid contact with skin and eyes.[5] Prevent the formation of dust and aerosols.
Use non-sparking tools, as fine dust could pose an explosion hazard.[5]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep it
segregated from incompatible materials such as strong oxidizing agents and strong bases.
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o Spill Response: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the
spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for
hazardous waste disposal. Do not allow the chemical to enter drains.[5]

Role in Drug Development and Regulated
Precursors

While 1-Chloro-3-phenylacetone is a valuable research chemical, it is critical to note its
structural relationship to phenylacetone (also known as P2P). Phenylacetone is a DEA
Schedule Il controlled substance in the United States and is regulated in many other countries
because it is a key precursor in the illicit synthesis of amphetamine and methamphetamine.[11]
Although 1-Chloro-3-phenylacetone itself is not typically listed under the same stringent
controls, its potential as a starting material for regulated substances means that researchers
must be aware of and comply with all local and institutional regulations regarding its purchase,
storage, and use. Its legitimate use in drug development is as an intermediate for creating
more complex, non-controlled pharmaceutical scaffolds.[4][8][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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